2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXNTXXCELJOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-chlorophenyl acetic acid: This can be achieved through the chlorination of phenylacetic acid.
Synthesis of 4-phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene oxide.
Coupling reaction: The 4-chlorophenyl acetic acid is then coupled with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Cyclization: The intermediate is then cyclized with pyrimidine-5-carboxylic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, suggesting its utility in cancer therapy.
Case Study Example :
In a study examining the effects on A431 vulvar epidermal carcinoma cells, the compound was shown to significantly reduce cell viability and induce programmed cell death, indicating its potential as a lead compound for further development in oncology .
Antidepressant Effects
The compound has also been investigated for its antidepressant properties. It acts as a selective antagonist at certain serotonin receptors, which may contribute to mood regulation.
Mechanism of Action :
By modulating neurotransmitter systems, particularly serotonin and dopamine pathways, this compound shows promise in alleviating symptoms of depression and anxiety disorders. Animal models have demonstrated significant behavioral improvements following treatment with this compound .
Receptor Interaction Studies
Research indicates that 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide interacts with several biological targets, including:
- Dopamine Receptors : Exhibits selective binding to dopamine D4 receptors, which are implicated in various neurological disorders.
- Serotonin Receptors : Modulates serotonin receptor activity, contributing to its potential antidepressant effects.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against specific bacterial strains, indicating its potential as a new antibiotic agent.
Summary of Scientific Research Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells | Significant reduction in cell viability in vitro |
| Antidepressant Effects | Modulates serotonin and dopamine pathways | Behavioral improvements observed in animal models |
| Antimicrobial Properties | Effective against certain bacterial strains | Potential for development as a new antibiotic |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
A. Piperazine-Linked Acetamides
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (): Substituent: 2-chloro-5-(trifluoromethyl)phenyl instead of pyrimidin-5-yl.
B. Chlorophenyl-Containing Acetamides
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Replaces pyrimidine with a pyrazole ring. The cyano group may enhance metabolic stability but reduce solubility .
- N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (): Simpler structure lacking piperazine/pyrimidine. Forms hydrogen-bonded networks, suggesting solid-state stability .
A. Acetylcholinesterase (AChE) Inhibition
B. MMP Inhibition and Anti-Inflammatory Activity
C. Structural Insights from Crystallography
- N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (): Demonstrates planar amide geometry and hydrogen-bonding patterns, which may influence bioavailability and target binding in related compounds .
Biological Activity
The compound 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive examination of the biological activities associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22ClN5O
- Molecular Weight : 373.87 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their in vitro antimicrobial activity using the tube dilution technique. The results showed that certain derivatives demonstrated efficacy comparable to standard antimicrobial agents such as ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of the compound was assessed through MTT assays, which measure cell viability. Compounds similar to this compound have shown varying degrees of cytotoxicity against different cancer cell lines. Notably, some derivatives exhibited good anticancer activity, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .
The mechanisms underlying the biological activities of this compound are still under investigation. However, molecular docking studies have suggested potential interactions with key biological targets involved in cell proliferation and survival pathways. For example, docking simulations indicated that certain derivatives might inhibit specific enzymes or receptors implicated in cancer progression and microbial resistance .
Case Studies
- Antimicrobial Evaluation :
- A study synthesized a series of pyrimidine derivatives, including those related to our compound, and tested their antimicrobial activity against various bacterial strains. The results indicated that some compounds exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
- Anticancer Assessment :
- In another study focused on similar compounds, researchers found that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. The IC50 values for these compounds were reported to be lower than those of traditional anticancer drugs, suggesting a potential for further development .
Data Tables
| Activity Type | Compound Derivatives | Standard Comparison | Observed Activity Level |
|---|---|---|---|
| Antimicrobial | Various Pyrimidine Derivatives | Ciprofloxacin | Significant |
| Anticancer | Selected Derivatives | 5-Fluorouracil | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide and its analogs?
- Methodology :
- Multi-step nucleophilic substitution : The pyrimidine core can be synthesized via coupling reactions between 4-phenylpiperazine and halogenated pyrimidine intermediates. For example, 2-amino-4-chloro-5-pyrimidinecarboxylate derivatives (e.g., methyl 2-amino-4-chloro-5-pyrimidinecarboxylate) can react with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinylpiperazine scaffold .
- Amide coupling : The acetamide moiety is introduced via reaction of 2-(4-chlorophenyl)acetic acid with the pyrimidinylpiperazine intermediate using coupling agents like EDCI/HOBt .
Q. How can the crystallographic structure of this compound be validated?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for structure refinement . For example, a related N-(4-chlorophenyl)acetamide derivative exhibited a dihedral angle of 6.3° between the chlorophenyl ring and the amide plane, stabilized by intramolecular C–H···O interactions .
- Validation metrics : Ensure R-factor < 0.05 and wR < 0.15, with hydrogen atoms constrained using isotropic displacement parameters .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology :
- Acetylcholinesterase (AChE) inhibition : Use Ellman’s assay with donepezil as a positive control. A 2022 study reported IC₅₀ values of 0.82–12.4 µM for analogs, with molecular docking (AutoDock Vina) confirming interactions at the catalytic site .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodology :
- Substituent variation : Compare analogs with modifications to the chlorophenyl, pyrimidine, or piperazine moieties. For example, replacing 4-chlorophenyl with 3-trifluoromethylphenyl increased AChE inhibition by 4-fold in a 2022 study .
- Data table :
| Substituent (R) | IC₅₀ (µM) | Selectivity (AChE vs. BuChE) |
|---|---|---|
| 4-Cl | 1.2 | 8.3-fold |
| 3-CF₃ | 0.3 | 12.1-fold |
| 2,3-diCl | 2.7 | 5.9-fold |
- Computational SAR : Use Multiwfn for electron localization function (ELF) analysis to map electron-deficient regions for targeted substitutions .
Q. How do crystallographic packing interactions influence stability and solubility?
- Methodology :
- Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., N–H···O, O–H···N) using Mercury software. For example, a related compound formed 2D layers via N–H···O bonds (d = 2.89 Å, θ = 168°), correlating with low aqueous solubility (logP = 3.2) .
- Thermal stability : Perform TGA/DSC to assess melting points (e.g., 249–251°C for a diastereomeric analog) .
Q. How to resolve contradictions in enzymatic activity data across studies?
- Methodology :
- Assay standardization : Control pH (7.4), temperature (25°C), and substrate concentration (e.g., 0.5 mM acetylthiocholine). Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM) may arise from variations in enzyme source (human vs. electric eel AChE) .
- Meta-analysis : Use RevMan to pool data from ≥3 independent studies, applying random-effects models to quantify heterogeneity (I² > 50% indicates significant variability) .
Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
